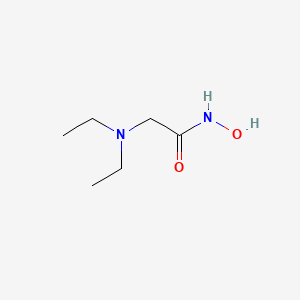![molecular formula C21H24ClNO4 B15347826 Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate CAS No. 959246-58-3](/img/structure/B15347826.png)
Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-BOC-AMINO-3-(3-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorophenyl moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(3-chlorophenyl)propionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the chlorophenyl group.
Substitution: Substitution reactions can occur at the chlorophenyl ring, especially nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Chlorophenylmethanol or chlorophenylmethane.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
3-N-BOC-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a para-chlorophenyl group instead of meta-chlorophenyl.
3-N-BOC-AMINO-3-(3-FLUOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a fluorophenyl group instead of chlorophenyl.
Uniqueness: The presence of the chlorophenyl group at the meta position provides unique reactivity and binding properties compared to similar compounds with different substituents or positions.
Propiedades
Número CAS |
959246-58-3 |
|---|---|
Fórmula molecular |
C21H24ClNO4 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
benzyl 3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-10-7-11-17(22)12-16)13-19(24)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
IAXVTBRCESIBNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


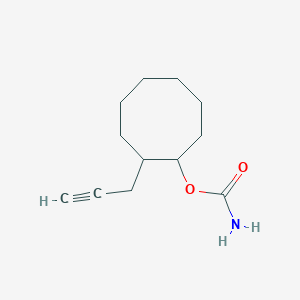

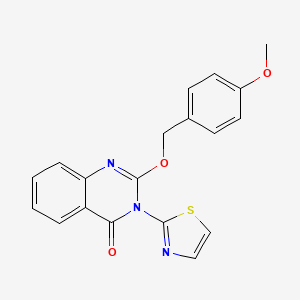
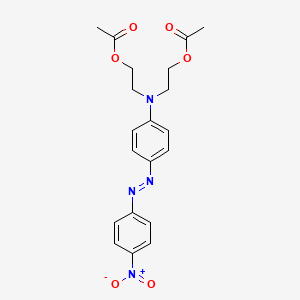
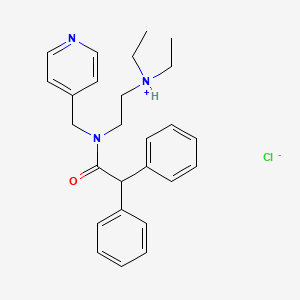
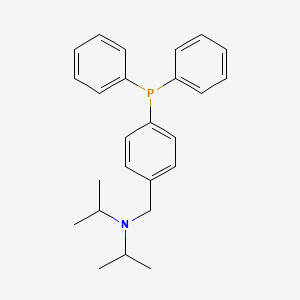
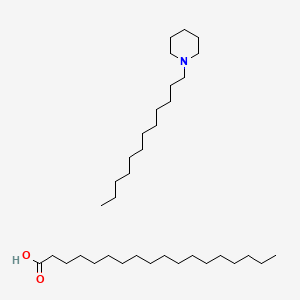
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
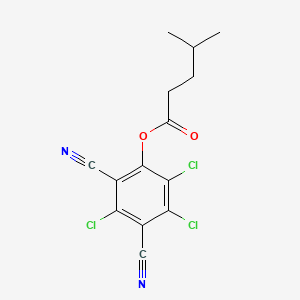
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
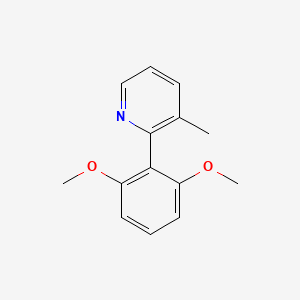
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
